N-Allylmorpholine

Description

The exact mass of the compound 4-Allylmorpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

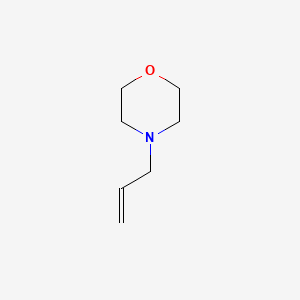

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSANAYXICMXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219871 | |

| Record name | Allylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-57-1 | |

| Record name | Allylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Allylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Allylmorpholine (CAS 696-57-1): Structure, Synthesis, and Applications in Modern Chemistry

Executive Summary: This guide provides a comprehensive technical overview of N-Allylmorpholine (4-Allylmorpholine), a versatile heterocyclic compound identified by CAS number 696-57-1. This molecule uniquely combines the advantageous physicochemical and metabolic properties of the morpholine scaffold with the synthetic versatility of a terminal allyl group. For researchers, particularly in drug development and materials science, this compound serves as a valuable building block. The morpholine ring is a privileged structure in medicinal chemistry, known for improving pharmacokinetic profiles, while the allyl group provides a reactive handle for a wide array of subsequent chemical modifications.[1][2] This document details its chemical structure, physicochemical properties, synthesis protocols, spectroscopic signature, reactivity, and critical applications, alongside essential safety and handling information.

Chemical Identity and Physicochemical Properties

This compound is a tertiary amine featuring a morpholine ring N-substituted with an allyl (prop-2-en-1-yl) group. This structure is fundamental to its chemical behavior and utility.

Nomenclature and Identifiers

-

CAS Number : 696-57-1[3]

-

IUPAC Name : 4-(prop-2-en-1-yl)morpholine[4]

-

Synonyms : 4-Allylmorpholine, N-Allymorpholine, Allylmorpholine, Morpholine, 4-(2-propenyl)-[3][5][6]

Chemical Structure

The structure consists of a saturated six-membered morpholine ring, which adopts a chair conformation, with an allyl group attached to the nitrogen atom.[11]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [9] |

| Boiling Point | 158 °C (lit.) | [4][6][12] |

| Melting Point | 6 °C (lit.) | [12] |

| Density | 0.923 - 0.93 g/cm³ | [4][12] |

| Flash Point | 35 °C (lit.) | [12] |

| Purity (Commercial) | ≥97% | [4][6][8] |

| logP (Octanol/Water) | 0.5 - 0.7 | [4][10] |

| Storage Temperature | Room temperature, under inert atmosphere | [8][13] |

Synthesis and Purification

The most common and direct route to this compound is the N-alkylation of morpholine with an allyl halide. This reaction is a straightforward application of the Hofmann alkylation principle for amines.[14]

Mechanistic Overview: The Principle of N-Alkylation

The synthesis relies on the nucleophilic character of the secondary amine nitrogen in morpholine. This nitrogen atom attacks the electrophilic carbon of the allyl halide (e.g., allyl chloride or allyl bromide), displacing the halide ion in an Sₙ2 reaction. A base, such as potassium carbonate, is typically included to neutralize the hydrohalic acid byproduct, preventing the protonation of the starting morpholine and driving the reaction to completion.

Detailed Experimental Protocol: Synthesis via Alkylation of Morpholine

This protocol is a representative procedure adapted from literature methods.[14]

Materials:

-

Morpholine

-

Allyl bromide (or allyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (or other suitable polar aprotic solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

-

Addition of Alkylating Agent: While stirring the mixture, add allyl bromide (1.1 eq.) dropwise at room temperature. The dropwise addition helps to control any initial exotherm.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Resuspend the resulting residue in diethyl ether and wash with water to remove any remaining salts or unreacted morpholine. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Purification and Characterization Workflow

The general workflow ensures the final product meets the high purity standards required for research and development.

Spectroscopic Profile and Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through standard spectroscopic techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule.[11][15]

| ¹H NMR (Expected Signals) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Morpholine Protons | ~2.4 | Triplet | 4H | -N-CH₂ -CH₂-O- |

| Morpholine Protons | ~3.6 | Triplet | 4H | -N-CH₂-CH₂ -O- |

| Allylic Protons | ~3.0 | Dd | 2H | -N-CH₂ -CH=CH₂ |

| Vinylic Proton (Terminal) | ~5.1 - 5.2 | Multiplet | 2H | -N-CH₂-CH=CH₂ |

| Vinylic Proton (Internal) | ~5.8 - 5.9 | Multiplet | 1H | -N-CH₂-CH =CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present.[3][7]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2800 - 3000 | Strong |

| C=C Stretch (Alkenyl) | ~1645 | Medium |

| C-H Stretch (sp²) | 3010 - 3090 | Medium |

| C-N Stretch (Amine) | 1070 - 1150 | Strong |

| C-O-C Stretch (Ether) | 1115 - 1125 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) and characteristic fragmentation patterns.[3]

-

Molecular Ion (M⁺) : m/z = 127

-

Key Fragments : Fragments corresponding to the loss of the allyl group or cleavage of the morpholine ring are expected. A prominent peak at m/z 86 often corresponds to the morpholinoethyl fragment.

Chemical Reactivity and Applications

The utility of this compound stems from its dual nature: the stable, drug-like morpholine core and the synthetically versatile allyl group.

The Morpholine Scaffold in Drug Discovery: A Privileged Structure

The morpholine heterocycle is frequently incorporated into drug candidates to optimize their pharmacological properties.[2] Its presence can confer several benefits:

-

Improved Pharmacokinetics : The morpholine ring can enhance aqueous solubility and metabolic stability, leading to better bioavailability.[16][17]

-

Favorable pKa : The ether oxygen withdraws electron density from the nitrogen, lowering its basicity (pKa of morpholinium ion is ~8.5) compared to piperidine. This ensures that a significant fraction of the molecule is uncharged at physiological pH, aiding passage through biological membranes like the blood-brain barrier (BBB).[18][19]

-

Hydrogen Bonding : The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[16]

This compound as a Versatile Building Block

While the morpholine ring provides the desirable pharmacophore, the N-allyl group serves as a reactive handle for further molecular elaboration. This makes this compound a powerful intermediate rather than an end-product.

-

Polymerization : The allyl group can undergo radical polymerization to form functional polymers or be copolymerized with other monomers like sulfur dioxide.[14]

-

Further Functionalization : The double bond is amenable to a vast array of chemical transformations, including:

-

Oxidation : Cleavage to an aldehyde or dihydroxylation to a diol.

-

Hydroboration-Oxidation : To introduce a primary alcohol.

-

Heck, Suzuki, and other Cross-Coupling Reactions : To form C-C bonds.

-

Thiol-ene "Click" Chemistry : For efficient conjugation to other molecules.

-

Metathesis : For constructing more complex olefinic structures.

-

This synthetic flexibility allows for the covalent attachment of the morpholine moiety to larger scaffolds or for the creation of diverse libraries of compounds from a common intermediate.

Logical Workflow for Incorporating this compound in Drug Discovery

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

Hazard Identification and GHS Classification

The compound is classified under the Globally Harmonized System (GHS) as follows:

| Pictogram(s) | GHS Classification |

|

| Flammable liquids , Category 3 (H226: Flammable liquid and vapor)[7][9]Acute toxicity, Oral , Category 4 (H302: Harmful if swallowed)[7][9]Skin irritation , Category 2 (H315: Causes skin irritation)[7][9]Serious eye irritation , Category 2 (H319: Causes serious eye irritation)[7][9] |

-

Signal Word : Warning [9]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][12]

Storage and Stability

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

-

Incompatibilities : Keep away from heat, sparks, open flames, and strong oxidizing agents.[9][12]

-

Atmosphere : Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.[8][13]

Conclusion

This compound (CAS 696-57-1) is a strategically important chemical intermediate. It provides a reliable and efficient means of introducing the pharmacologically beneficial morpholine scaffold into a target molecule. More importantly, its terminal allyl group offers a gateway for extensive and diverse chemical modifications, making it an invaluable tool for medicinal chemists, drug development professionals, and materials scientists aiming to create novel and optimized molecular entities. Its well-defined properties, straightforward synthesis, and clear safety protocols allow for its confident application in a research and development setting.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Allyl morpholine [webbook.nist.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. echemi.com [echemi.com]

- 6. fishersci.ca [fishersci.ca]

- 7. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 696-57-1 [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemeo.com [chemeo.com]

- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. 696-57-1|this compound|BLD Pharm [bldpharm.com]

- 14. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Morpholine - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to N-Allylmorpholine: Structural Elucidation through NMR and IR Analysis

Introduction

N-Allylmorpholine (4-prop-2-enylmorpholine) is a tertiary amine incorporating the stable morpholine heterocycle and a reactive allyl group. This unique combination of functionalities makes it a valuable building block in organic synthesis and a key structural motif in various pharmacologically active compounds. The precise and unambiguous structural confirmation of this compound is paramount for its application in research and development, particularly within the pharmaceutical industry. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. We will delve into the interpretation of the spectral data, grounded in the principles of chemical structure and magnetic environments, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The morpholine ring typically adopts a chair conformation, and the electronic environments of the protons and carbons are influenced by the electronegative oxygen and nitrogen atoms, as well as the N-allyl substituent.

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons. The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits characteristic signals for both the morpholine ring and the allyl group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 5.85 | Multiplet | H-2 (vinyl CH) |

| 5.20 | Multiplet | H-3 (vinyl CH₂) |

| 3.70 | Triplet | H-6, H-8 (O-CH₂) |

| 3.00 | Doublet | H-1 (allyl CH₂) |

| 2.40 | Triplet | H-5 (N-CH₂) |

Data synthesized from Bicak & Senkal, 2000.[1]

Interpretation of the ¹H NMR Spectrum

The downfield region of the spectrum is dominated by the signals of the vinyl protons of the allyl group. The proton at the C-2 position (H-2) appears as a multiplet centered around 5.85 ppm due to coupling with the adjacent vinyl and allylic protons.[1] The terminal vinyl protons at C-3 (H-3) resonate as a multiplet around 5.20 ppm.[1]

The protons of the morpholine ring give rise to two distinct signals. The protons on the carbons adjacent to the oxygen atom (H-6 and H-8) are deshielded and appear as a triplet at approximately 3.70 ppm.[1] The protons on the carbons adjacent to the nitrogen atom (H-5) are observed further upfield as a triplet around 2.40 ppm.[1] The allylic protons at C-1, which are adjacent to the nitrogen atom and the vinyl group, are found at approximately 3.00 ppm as a doublet.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak, allowing for a carbon count and insight into their chemical environments.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~134 | C-2 (vinyl CH) |

| ~117 | C-3 (vinyl CH₂) |

| ~67 | C-6, C-8 (O-CH₂) |

| ~62 | C-1 (allyl CH₂) |

| ~53 | C-5 (N-CH₂) |

Estimated values based on data for structurally similar N-substituted morpholines.[2]

Interpretation of the ¹³C NMR Spectrum

The olefinic carbons of the allyl group are the most deshielded, with the C-2 carbon appearing around 134 ppm and the terminal C-3 carbon at approximately 117 ppm.[2] Within the morpholine ring, the carbons adjacent to the electronegative oxygen atom (C-6 and C-8) are found downfield at about 67 ppm. The carbons adjacent to the nitrogen (C-5) are located upfield around 53 ppm. The allylic carbon (C-1) is also influenced by the nitrogen atom and resonates in the region of 62 ppm.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3060 | C-H stretch | Olefinic (=C-H) |

| 2950-2850 | C-H stretch | Aliphatic (C-H) |

| 1655 | C=C stretch | Alkene |

| 1115 | C-O-C stretch | Ether |

| 1070 | C-N stretch | Tertiary Amine |

Data synthesized from Bicak & Senkal, 2000.[1]

Interpretation of the IR Spectrum

A key feature in the IR spectrum of this compound is the presence of a sharp peak at 3060 cm⁻¹, which is characteristic of the C-H stretching vibration of the olefinic protons in the allyl group.[1] The C=C stretching vibration of the alkene is observed as a sharp peak at 1655 cm⁻¹.[1] The aliphatic C-H stretching vibrations of the morpholine ring and the allylic methylene group appear in the typical region of 2950-2850 cm⁻¹. A strong absorption band around 1115 cm⁻¹ is indicative of the C-O-C stretching of the ether linkage in the morpholine ring. The C-N stretching vibration of the tertiary amine is typically observed around 1070 cm⁻¹. Notably, the N-H stretching vibration, which would be present in the spectrum of the parent morpholine at around 3320 cm⁻¹, is absent, confirming the N-substitution.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogenous solution.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Caption: Workflow for NMR spectroscopic analysis of this compound.

Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive characterization of the molecular structure of this compound. Each technique offers complementary information, and together they confirm the presence of the morpholine ring, the N-allyl substituent, and the overall connectivity of the molecule. The detailed spectroscopic data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the accurate identification and quality control of this important chemical entity.

References

Introduction: The Strategic Value of 4-Allylmorpholine

An In-Depth Technical Guide to 4-Allylmorpholine: Properties, Synthesis, and Applications for the Research Professional

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. 4-Allylmorpholine (CAS No. 696-57-1) emerges as a particularly valuable scaffold, uniquely combining the robust, pharmacologically significant morpholine heterocycle with the versatile reactivity of an allyl group. The morpholine ring, a common feature in numerous approved drugs, is prized for its ability to improve physicochemical properties such as solubility and metabolic stability, and to engage in crucial hydrogen bonding interactions with biological targets.[1] Concurrently, the terminal alkene of the allyl group serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling extensive derivatization and library synthesis.

This guide provides an in-depth exploration of the essential physical and chemical properties of 4-allylmorpholine, targeted at researchers, medicinal chemists, and process development scientists. We will delve into detailed, field-proven protocols for its synthesis, purification, and analysis, while also exploring its reactivity and contextualizing its application within the demanding framework of pharmaceutical development. The causality behind experimental choices is emphasized, ensuring that the described protocols are not merely recipes, but self-validating systems grounded in established chemical principles.

Section 1: Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical properties is the foundation of its effective use in the laboratory, informing decisions on reaction setup, purification strategy, and safe handling.

Physical and Chemical Identifiers

The key physicochemical properties of 4-Allylmorpholine are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 696-57-1 | [2] |

| Molecular Formula | C₇H₁₃NO | [2] |

| Molecular Weight | 127.18 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 158 °C (at 760 mmHg) | [3] |

| Density | 0.93 g/cm³ (at 20 °C) | [3] |

| Refractive Index (n²⁰/D) | 1.460 | [3] |

| IUPAC Name | 4-(prop-2-en-1-yl)morpholine | [2] |

| InChIKey | SUSANAYXICMXBL-UHFFFAOYSA-N | [2] |

Spectroscopic Signature

Spectroscopic analysis is essential for identity confirmation and purity assessment. The expected signature for 4-Allylmorpholine is characterized by the distinct signals from both the morpholine ring and the allyl substituent.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. The morpholine protons typically appear as two multiplets: one around ~3.7 ppm corresponding to the protons adjacent to the oxygen atom (-O-CH₂-) and another around ~2.4 ppm for the protons adjacent to the nitrogen atom (-N-CH₂-). The allyl group presents three characteristic signals: a multiplet for the vinyl proton (-CH=CH₂) around 5.8 ppm, two signals for the terminal vinyl protons (=CH₂) between 5.1-5.2 ppm, and a doublet for the methylene protons adjacent to the nitrogen (-N-CH₂-CH=) around 3.0 ppm.[4]

-

¹³C NMR (in CDCl₃): The carbon spectrum will show signals for the morpholine ring carbons, typically around 67 ppm (-O-CH₂) and 54 ppm (-N-CH₂-). The allyl group carbons appear at approximately 134 ppm (-CH=), 118 ppm (=CH₂), and 62 ppm (-N-CH₂-).[1]

-

Mass Spectrometry (EI): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 127. Subsequent fragmentation patterns can be used to confirm the structure.[2]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include C-H stretching from the alkyl and vinyl groups, C=C stretching of the alkene (~1640 cm⁻¹), and C-O-C stretching of the ether linkage within the morpholine ring.[2]

Section 2: Synthesis and Purification

The most direct and widely employed method for synthesizing 4-Allylmorpholine is the nucleophilic substitution (N-alkylation) of morpholine with an allyl halide. This reaction is robust, high-yielding, and utilizes readily available starting materials.[1][5]

Caption: General reaction scheme for the N-alkylation of morpholine.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis of 4-Allylmorpholine with a high expected yield. The choice of potassium carbonate as the base is strategic; it is inexpensive, sufficiently strong to scavenge the HBr byproduct, and easily removed by filtration. Acetone is an excellent solvent choice due to its polarity, which facilitates the Sₙ2 reaction, and its relatively low boiling point, which simplifies removal during workup.

Materials:

-

Morpholine (1.0 equiv)

-

Allyl bromide (1.05 equiv)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 equiv)

-

Acetone (anhydrous)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine, anhydrous acetone, and anhydrous potassium carbonate.

-

Addition of Electrophile: Begin stirring the suspension. Slowly add allyl bromide to the mixture dropwise at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 1-2 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of morpholine.

-

Work-up (Quench and Extraction):

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

-

To the resulting residue, add deionized water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x).

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

-

-

Isolation: Filter off the drying agent (MgSO₄) and remove the solvent under reduced pressure to yield the crude 4-Allylmorpholine as an oil.

Experimental Protocol: Purification

For most research applications, the crude product can be purified to >97% by vacuum distillation. This method is chosen because the atmospheric boiling point of 4-Allylmorpholine (158 °C) is high enough that heating could potentially lead to decomposition or side reactions over extended periods.[6] Distillation under reduced pressure lowers the boiling point, allowing for a cleaner separation at a lower temperature.[7]

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump and pressure gauge

-

Heating mantle with stirrer

-

Cold trap

Procedure:

-

Setup: Assemble the distillation apparatus and ensure all joints are properly sealed with vacuum grease. Place the crude 4-Allylmorpholine oil in the distillation flask with a magnetic stir bar.

-

Evacuation: Gradually apply vacuum to the system. A cold trap (liquid nitrogen or dry ice/acetone) should be used to protect the pump.

-

Distillation: Once the desired pressure is stable, begin heating and stirring the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial forerun and stop the distillation before the pot goes to dryness to avoid concentrating potentially unstable residues.

-

Storage: The purified 4-Allylmorpholine should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation, particularly if it will be stored for an extended period.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-Allylmorpholine is derived from two key structural features: the nucleophilic tertiary amine and the reactive terminal alkene.

Caption: Key reactive centers of the 4-Allylmorpholine molecule.

Reactions at the Morpholine Nitrogen

The lone pair on the nitrogen atom makes it a nucleophile and a base. It can be readily protonated with acids to form morpholinium salts, such as 4-allylmorpholin-4-ium bromide.[8] It can also react with electrophiles like alkyl halides to form quaternary ammonium salts or be oxidized to form the corresponding N-oxide, a useful synthetic intermediate.

Reactions of the Allyl Group

The allyl group is a versatile functional handle for advanced synthetic transformations. For drug development professionals, this allows for the late-stage diversification of a morpholine-containing core.

-

Palladium-Catalyzed Cross-Coupling (Heck Reaction): The terminal alkene can participate in Heck reactions with aryl or vinyl halides.[9][10] This allows for the direct attachment of aromatic or vinylic systems to the morpholine scaffold, a common strategy for building complexity in medicinal chemistry. The reaction involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by insertion of the allyl alkene and subsequent β-hydride elimination to yield the coupled product.[11][12]

-

Olefin Metathesis: 4-Allylmorpholine can be a substrate in olefin metathesis reactions. For example, in a Ring-Closing Metathesis (RCM) reaction, if tethered to another alkene within the same molecule, it can facilitate the formation of larger heterocyclic systems.[13][14] It can also participate in cross-metathesis with other alkenes to exchange substituents. This reaction is catalyzed by ruthenium-based complexes like Grubbs' catalysts.[15]

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The morpholine heterocycle is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs, including the EGFR inhibitor Gefitinib (Iressa) and the norepinephrine reuptake inhibitor Reboxetine .[16][17] Its inclusion is often a deliberate strategy to improve aqueous solubility, tune basicity (pKa), and enhance metabolic stability by blocking potential sites of metabolism.

While a direct, published synthesis of Gefitinib or Reboxetine using 4-Allylmorpholine as the starting material is not the primary reported route, its utility is conceptual and significant.[17][18] The established syntheses often build the morpholine ring or attach it via other precursors. However, 4-Allylmorpholine provides a ready-made scaffold that medicinal chemists can use to rapidly generate novel analogs. For example, the allyl group could be functionalized via a Heck reaction to append diverse aromatic groups, allowing for a rapid exploration of the structure-activity relationship (SAR) around the core molecule. This makes 4-Allylmorpholine a valuable tool for lead optimization and the generation of new intellectual property.

Section 5: Quality Control and Analytical Workflow

Rigorous analytical control is non-negotiable in a research and development setting. A typical workflow for confirming the identity and purity of synthesized or procured 4-Allylmorpholine is outlined below.

Caption: A standard quality control workflow for 4-Allylmorpholine.

Protocol: GC-MS for Purity Analysis

This protocol is adapted from established methods for analyzing morpholine derivatives and is suitable for determining the purity of 4-Allylmorpholine.[3][19]

Instrumentation:

-

Gas Chromatograph with a mass selective detector (MSD)

-

Column: A mid-polarity column such as a TM-1701 or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp to 180 °C at 15 °C/min

-

Hold at 180 °C for 5 minutes

-

MSD Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

Analysis:

-

Sample Preparation: Prepare a dilute solution of the purified 4-Allylmorpholine in a suitable solvent (e.g., 1 mg/mL in acetone or ethyl acetate).

-

Injection: Inject the sample onto the GC-MS system.

-

Data Interpretation: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should match the known spectrum of 4-Allylmorpholine, with a prominent molecular ion at m/z 127. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

Section 6: Safety and Handling

As a responsible scientist, adherence to safety protocols is mandatory. 4-Allylmorpholine is classified as a flammable liquid and is harmful if swallowed. It also causes skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Allylmorpholine [srdpharma.com]

- 5. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]

- 6. How To [chem.rochester.edu]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. 4-Allyl-morpholin-4-ium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Ring Closing Metathesis [organic-chemistry.org]

- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 15. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ukm.my [ukm.my]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of N-Allylmorpholine

Introduction

N-Allylmorpholine, with the chemical formula C7H13NO, is a heterocyclic amine that serves as a versatile building block in organic synthesis. Its structure, which combines a polar morpholine ring with a reactive, nonpolar allyl group, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility and stability is paramount. These properties directly influence reaction kinetics, purification strategies, formulation development, and the overall safety and shelf-life of intermediates and final products. This guide provides a detailed examination of these critical parameters, offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical characteristics is essential before delving into its behavior in solution. These properties, summarized below, provide the context for its solubility and stability profiles.

| Property | Value | Reference |

| Molecular Formula | C7H13NO | |

| Molecular Weight | 127.18 g/mol | |

| CAS Number | 696-57-1 | |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Density | 0.923 g/cm³ | |

| Boiling Point | 158 °C | |

| Flash Point | 35 - 42.7 °C | |

| logP (Octanol/Water) | 0.505 |

Part 1: The Solubility Profile of this compound

Solubility is a critical parameter that dictates how this compound can be handled, reacted, and purified. Its unique bifunctional nature—a polar tertiary amine and ether within the morpholine ring, and a nonpolar allyl group—results in a nuanced solubility profile.

Theoretical Considerations: Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. This compound's structure presents a balance:

-

Polar Characteristics: The nitrogen and oxygen atoms in the morpholine ring create a dipole moment and can act as hydrogen bond acceptors, imparting polarity. This suggests solubility in polar solvents.

-

Nonpolar Characteristics: The three-carbon allyl group is a nonpolar hydrocarbon chain, suggesting affinity for nonpolar solvents.

The octanol-water partition coefficient (logP) of 0.505 indicates that this compound has a slight preference for the organic phase over the aqueous phase, but it is still reasonably balanced. This value suggests miscibility with a wide range of organic solvents. As a weak base, its solubility in aqueous media is expected to increase significantly at lower pH due to the formation of the more polar protonated morpholinium salt.

Solubility in Common Organic Solvents

While comprehensive, quantitative public data is limited, based on its structure and general chemical principles, a qualitative solubility profile can be inferred. This compound is expected to be miscible or highly soluble in a broad array of organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High / Miscible | These solvents can interact favorably with the polar morpholine ring without the steric hindrance of hydrogen bonding. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | The alcohol's hydroxyl group can interact with the lone pairs on the nitrogen and oxygen of the morpholine ring. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The nonpolar allyl group and the hydrocarbon backbone of the morpholine ring facilitate dissolution in nonpolar media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

| Aqueous | Water | Soluble | The parent compound, morpholine, is miscible with water. The addition of the allyl group reduces this miscibility, but some solubility is retained. Solubility is pH-dependent. |

Experimental Protocol for Determining Thermodynamic Equilibrium Solubility

To obtain precise, quantitative data for a specific application, an experimental determination of solubility is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.

Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (>97% purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled incubator/shaker

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Methodology:

-

Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the temperature-equilibrated solvent. The key is to ensure solid or undissolved liquid phase remains, indicating saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved material to settle. Carefully separate the saturated supernatant from the excess solute. This can be achieved by either:

-

Centrifuging the vials and carefully collecting the supernatant.

-

Filtering the solution through a chemically compatible syringe filter (e.g., PTFE).

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Perform the analysis in triplicate for each solvent to ensure reproducibility.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

This protocol provides a self-validating system; consistent concentration measurements after different equilibration times (e.g., 24h vs. 48h) confirm that true equilibrium has been achieved.

In-Depth Technical Guide: Unlocking the Therapeutic Potential of N-Allylmorpholine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2][3] Its unique physicochemical properties, including improved pharmacokinetics and metabolic stability, make it an attractive moiety for drug design.[1][2][4] When functionalized with an allyl group at the nitrogen atom, a class of compounds known as N-Allylmorpholine derivatives is formed. These derivatives have emerged as a versatile and promising area of research, demonstrating a wide spectrum of potential biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, offering insights for researchers in drug discovery and development.

Introduction: The Significance of the Morpholine Scaffold

Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile building block in the synthesis of therapeutic agents.[5][6] Its ability to improve the potency and pharmacokinetic profile of a molecule has led to its incorporation into a diverse range of drugs with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][6] The introduction of an N-allyl group can further modulate the biological activity, offering a strategic handle for fine-tuning the pharmacological properties of the parent morpholine structure. Recent studies on chromone-containing allylmorpholines have highlighted their potential as psychoactive drug candidates, with demonstrated anxiolytic-like and sedative effects in zebrafish models.[7]

General Synthesis and Characterization

The synthesis of this compound derivatives is typically straightforward, often involving the nucleophilic substitution of an allyl halide with morpholine. A common and efficient method is the alkylation of morpholine with allyl bromide.

Representative Synthetic Protocol: Synthesis of this compound

This protocol describes a standard procedure for the synthesis of the parent this compound.

Materials:

-

Morpholine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (or other suitable aprotic solvent)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine (1.0 eq) in acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The base acts as a scavenger for the hydrobromic acid generated during the reaction.

-

Addition of Alkylating Agent: Slowly add allyl bromide (1.1 eq) to the stirring suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted morpholine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure.

Characterization: The structure of the synthesized this compound and its derivatives is confirmed using standard spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To confirm the presence of the allyl and morpholine protons and carbons.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Potential Biological Activities

This compound derivatives have been investigated for a range of biological activities, with promising results in antimicrobial and anticancer studies.

Antimicrobial and Antifungal Activity

The morpholine nucleus is a key component of several antimicrobial and antifungal agents.[8] Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

Studies have shown that newly synthesized morpholine derivatives exhibit significant antimicrobial and antiurease activities.[9] For instance, certain morpholine derivatives containing an azole nucleus have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9] The general approach involves synthesizing a series of derivatives and testing them using methods like the disc diffusion method to measure the zone of inhibition against standard drugs like ciprofloxacin.[10][11]

Table 1: Representative Antimicrobial Activity of Morpholine Derivatives

| Compound/Derivative | Test Organism | Activity (Zone of Inhibition, mm) | Reference |

| β-Lactam derivatives of morpholine | Staphylococcus aureus | Good | [12] |

| β-Lactam derivatives of morpholine | Escherichia coli | Good | [12] |

| 1-(3-methoxy-1-phenyl-propyl)morpholine | Acinetobacter baumannii | Pronounced | [13] |

| 1-(3-methoxy-1-phenyl-propyl)morpholine | Pseudomonas aeruginosa | Pronounced | [13] |

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and morpholine derivatives have shown considerable promise.[14][15] Several studies have demonstrated the cytotoxic effects of N-substituted morpholine derivatives against various cancer cell lines.

For example, a series of 2-morpholino-4-anilinoquinoline derivatives displayed potent anticancer activity against the HepG2 (liver cancer) cell line, with some compounds showing high selectivity for cancer cells over normal cells.[14] These compounds were found to induce cell cycle arrest at the G0/G1 phase.[14] Another study on morpholine substituted quinazoline derivatives identified compounds with significant cytotoxic activity against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines, with the mechanism of action involving apoptosis induction.[15]

Table 2: Cytotoxic Activity of Representative Morpholine Derivatives

| Derivative Class | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2-morpholino-4-anilinoquinolines | HepG2 | 8.50 - 12.76 | G0/G1 cell cycle arrest | [14] |

| Morpholine substituted quinazolines | A549 | 8.55 - 20.84 | Apoptosis induction | [15] |

| Morpholine substituted quinazolines | MCF-7 | 6.44 (for AK-3) | Apoptosis induction | [15] |

| Benzomorpholine derivatives | A549, NCI-H1975 | 1.1 | EZH2 inhibition, G2/M arrest | [16] |

Some morpholine derivatives have been shown to exert their anticancer effects by inhibiting specific molecular targets. For instance, certain benzomorpholine derivatives act as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in cancer progression.[16] Other derivatives are reported to block the PI3K/Akt/mTOR pathway, a crucial signaling cascade in cancer cell growth and survival.[17]

Neuroprotective and Other Activities

Beyond antimicrobial and anticancer effects, this compound derivatives have shown potential in the realm of neuroscience. As mentioned, chromone-containing allylmorpholines have been identified as having anxiolytic-like and sedative properties, potentially through interaction with NMDA receptors and cholinesterases.[7] Computational predictions using tools like PASS online for synthesized N-allyl morpholine have suggested a high probability for antidepressant and analeptic activities.[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is highly dependent on the nature and position of substituents on the morpholine ring and any attached pharmacophores.[1][5][6]

-

Lipophilicity: The introduction of lipophilic groups can enhance membrane permeability and, consequently, biological activity.

-

Aromatic Substitutions: For anticancer quinoline-morpholine hybrids, substitutions on the aniline ring at the C4 position significantly influence cytotoxicity. Halogen substitutions and trifluoromethyl groups have been shown to enhance activity.[14]

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as quinazoline or quinoline, often leads to potent anticancer agents.[14][15] The specific linkage and orientation of these rings relative to the morpholine moiety are critical for activity.

Experimental Protocols: A Closer Look

To ensure reproducibility and validity, detailed experimental protocols are essential.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line (e.g., HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity Assay Workflow Diagram

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and promising class of compounds with a broad range of potential therapeutic applications. Their straightforward synthesis and the amenability of the morpholine scaffold to chemical modification make them attractive candidates for drug discovery programs. The demonstrated antimicrobial and potent anticancer activities, coupled with emerging evidence of neuroprotective effects, underscore the importance of continued research in this area.

Future efforts should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives.

-

In Vivo Efficacy: Translating the promising in vitro results into animal models to assess their therapeutic potential and pharmacokinetic profiles.

-

SAR Expansion: Synthesizing and screening larger, more diverse libraries of this compound derivatives to build more comprehensive structure-activity relationship models, which can guide the design of next-generation compounds with enhanced potency and selectivity.

The exploration of this compound derivatives is a fertile ground for the discovery of novel therapeutic agents that could address unmet medical needs in oncology, infectious diseases, and neurology.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Novel Chromone-Containing Allylmorpholines Induce Anxiolytic-like and Sedative Effects in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cyberleninka.ru [cyberleninka.ru]

An In-depth Technical Guide to N-Allylmorpholine as a Monomer for Polymerization

Abstract

N-Allylmorpholine is a heterocyclic monomer with significant, yet challenging, potential in polymer science. Its unique structure, combining a reactive allyl group with a biocompatible morpholine moiety, positions it as a compelling building block for advanced functional polymers, particularly within the biomedical and pharmaceutical sectors. However, the polymerization of this compound is not straightforward. Like many allyl monomers, it is susceptible to degradative chain transfer during radical polymerization, which often results in low molecular weight oligomers. This guide provides a comprehensive technical overview of this compound, from its synthesis to its polymerization behavior. We will explore the fundamental challenges in its homopolymerization, detail viable copolymerization strategies, and present a theoretical framework for its potential cationic polymerization. This document serves as a practical resource for researchers, chemists, and drug development professionals aiming to harness the capabilities of this versatile monomer.

Introduction: The Promise and Challenge of this compound

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules, including enhanced solubility and metabolic stability.[1][2] Its incorporation into polymer backbones is a logical strategy for creating biocompatible materials for applications like drug delivery and tissue engineering.[3] this compound (4-prop-2-enylmorpholine) emerges as a primary candidate for this purpose, offering a terminal alkene for polymerization.

However, the path to high molecular weight poly(this compound) is hindered by a classic problem in radical polymerization: degradative chain transfer .[4][5] The abstraction of a hydrogen atom from the allylic position creates a highly resonance-stabilized radical that is inefficient at reinitiating polymerization, leading to premature chain termination.[6][7]

This guide is structured to address these challenges head-on. It provides field-proven insights and protocols, moving from the foundational synthesis of the monomer to practical polymerization methods that circumvent the inherent reactivity issues. By understanding the causality behind these experimental choices, researchers can effectively leverage this compound to develop novel, functional polymeric materials.

Monomer Synthesis & Characterization

A reliable and well-characterized monomer source is the bedrock of any successful polymerization. The most common and efficient route to this compound is the direct N-alkylation of morpholine.[8][9]

Synthesis Principle: Hofmann-Ritter Alkylation

The synthesis relies on the nucleophilic substitution reaction between morpholine and an allyl halide (e.g., allyl chloride or allyl bromide). Morpholine acts as the nucleophile, attacking the electrophilic methylene carbon of the allyl halide, displacing the halide and forming the C-N bond. A base is used to neutralize the resulting hydrohalic acid, driving the reaction to completion.

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

Materials:

-

Morpholine (1.0 equiv.)

-

Allyl bromide (1.1 equiv.)

-

Sodium bicarbonate (NaHCO₃, 1.5 equiv.)

-

Acetone (solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine and acetone.

-

Base Addition: Add sodium bicarbonate to the solution. This heterogeneous mixture will act as an acid scavenger.

-

Allylation: While stirring vigorously, add allyl bromide dropwise to the mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter the solid precipitate (NaBr and excess NaHCO₃) and wash it with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether and wash with water (3x) to remove any remaining salts and unreacted morpholine.

-

Drying and Isolation: Dry the ethereal layer over anhydrous MgSO₄, filter, and remove the diethyl ether by rotary evaporation.

-

Purification: The crude this compound should be purified by vacuum distillation to yield a colorless liquid.

Monomer Characterization

Purity is paramount. The purified monomer must be characterized to confirm its structure and ensure the absence of impurities that could inhibit polymerization.

-

¹H NMR (CDCl₃): Expect characteristic peaks for the allyl group protons (~5.8 ppm, multiplet, -CH=), (~5.2 ppm, multiplet, =CH₂), and (~3.0 ppm, doublet, -N-CH₂-allyl), as well as the morpholine ring protons (~3.7 ppm, triplet, -O-CH₂-) and (~2.4 ppm, triplet, -N-CH₂-ring).

-

FT-IR: Look for the C=C stretch of the allyl group (~1640 cm⁻¹) and the C-O-C stretch of the morpholine ring (~1115 cm⁻¹).[4]

Data Summary: this compound Properties

| Property | Value | Source |

| CAS Number | 696-57-1 | [10] |

| Molecular Formula | C₇H₁₃NO | [10] |

| Molecular Weight | 127.18 g/mol | [10] |

| Appearance | Colorless Liquid | - |

| Boiling Point | ~163-165 °C (at atm. pressure) | - |

| Density | ~0.92 g/mL | [4] |

Polymerization of this compound

The polymerization behavior of this compound is dictated by the chemistry of its allyl group.

The Challenge of Radical Homopolymerization: Degradative Chain Transfer

Attempted homopolymerization of this compound using standard radical initiators (e.g., AIBN, benzoyl peroxide) typically results in low yields of viscous oligomers.[4][8] This is due to a highly efficient side reaction known as degradative chain transfer.

Causality: The propagating radical (P•) abstracts a hydrogen atom from the carbon adjacent to the double bond of a monomer molecule. This terminates the growing chain and creates a new, resonance-stabilized allyl radical. This new radical is significantly less reactive than the propagating radical and is slow to initiate a new polymer chain, effectively inhibiting the polymerization process.[5][6]

Caption: Competing Pathways in Radical Polymerization of Allyl Monomers.

A Viable Strategy: Radical Copolymerization

A proven method to overcome this challenge is to copolymerize this compound with a monomer that does not possess easily abstractable hydrogens and readily adds to radicals. This approach effectively "dilutes" the concentration of the problematic allyl monomer, reducing the probability of degradative chain transfer.

This compound readily forms an alternating copolymer with sulfur dioxide in DMSO.[4][8] The tertiary amine of the morpholine group is thought to form a charge-transfer complex with SO₂, facilitating the alternating addition.[4]

Materials:

-

This compound (purified)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Sulfur dioxide (gas)

-

Azobisisobutyronitrile (AIBN, initiator)

-

Methanol (for precipitation)

Procedure:

-

Monomer Solution: In a Schlenk flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMSO.

-

SO₂ Addition: Cool the solution in an ice bath and bubble SO₂ gas through it for 15-20 minutes. DMSO has a high affinity for SO₂, allowing the reaction to be performed at atmospheric pressure.[4]

-

Initiator Addition: Add AIBN to the cooled solution.

-

Polymerization: Seal the flask and place it in a preheated oil bath at 60-70°C. Stir for 24 hours. The solution will likely become more viscous.

-

Isolation: Cool the reaction mixture and pour it into a large excess of stirred methanol. The copolymer will precipitate as a white solid.

-

Purification: Filter the solid, wash thoroughly with methanol, and dry under vacuum at 40-50°C to a constant weight.

| Parameter | Description | Source |

| Monomer 1 | This compound | [4] |

| Monomer 2 | Sulfur Dioxide (SO₂) | [4] |

| Solvent | DMSO | [4] |

| Structure | Alternating Copolymer | [4][8] |

| Properties | Water-soluble, Polyelectrolyte | [4] |

A Theoretical Consideration: Cationic Polymerization

Cationic polymerization is a compelling, albeit less explored, avenue for this compound.

Causality: This mechanism is suitable for alkenes with electron-donating substituents that can stabilize the resulting carbocation intermediate.[11] The nitrogen atom in the morpholine ring is an electron-donating group, making the double bond of this compound nucleophilic enough to be attacked by a cationic initiator (e.g., a strong Lewis acid). The resulting carbocation would be stabilized by the adjacent nitrogen atom. This pathway avoids the radical-based degradative chain transfer mechanism entirely.

Caption: Proposed Cationic Polymerization Mechanism.

Further research is required to establish optimal conditions (initiators, solvents, temperature) for the controlled cationic polymerization of this compound to achieve high molecular weight polymers.

Polymer Structure & Properties

The resulting copolymers possess unique properties derived from the morpholine and comonomer units.

Structural Characterization

-

¹H NMR: For the this compound/SO₂ copolymer, the characteristic peaks of the allyl double bond (~5-6 ppm) will disappear, and new broad peaks corresponding to the polymer backbone will appear.

-

FT-IR: The disappearance of the C=C stretch (~1640 cm⁻¹) confirms polymerization. The appearance of strong S=O stretching bands (~1300 cm⁻¹ and ~1130 cm⁻¹) confirms the incorporation of SO₂.[4]

Physicochemical Properties

The copolymer of this compound and SO₂ is soluble in polar solvents such as water, ethanol, and DMSO, but insoluble in less polar solvents like acetone and toluene.[4] The presence of the tertiary amine in the morpholine ring and the sulfone groups gives the polymer a polyelectrolytic character, making it responsive to changes in pH and ionic strength.

Potential Applications in Drug Development

The unique combination of a biocompatible morpholine scaffold and a tunable polymer backbone makes poly(this compound) and its copolymers highly attractive for the pharmaceutical industry.

-

Drug Delivery Vehicles: The water solubility and polyelectrolyte nature of the copolymers could be exploited to create nanoparticles or hydrogels for controlled drug release. The morpholine moiety can improve drug compatibility and circulation times.

-

Bioactive Polymers: The monomer itself is predicted to have potential biological activities, including antidepressant and enzyme inhibitory effects.[9] Polymers derived from it could serve as macromolecular prodrugs or therapeutic agents in their own right.

-

Biocompatible Coatings: The inherent biocompatibility of the morpholine group suggests that these polymers could be used as coatings for medical devices to reduce biofouling and improve tissue integration.[1][12]

Conclusion and Future Outlook

This compound presents a classic case of a monomer with high potential limited by challenging reactivity. While direct radical homopolymerization is inefficient due to degradative chain transfer, this guide has demonstrated that this limitation can be effectively overcome through strategic copolymerization. The resulting copolymers, particularly with SO₂, yield water-soluble polyelectrolytes with significant promise for biomedical applications.

The most exciting future direction lies in the exploration of controlled polymerization techniques. A thorough investigation into the cationic polymerization of this compound could unlock a method to produce well-defined, high molecular weight homopolymers, significantly expanding the material's application scope. Furthermore, techniques like RAFT or ATRP, while still susceptible to some chain transfer, could offer improved control over copolymer architectures.[6] As researchers continue to refine these synthetic strategies, this compound is poised to become a valuable component in the toolkit for designing next-generation functional biomaterials.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Biocompatibility and Immunocompatibility Assessment of Poly(2-Oxazolines) | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]

- 9. cyberleninka.ru [cyberleninka.ru]

- 10. chemeo.com [chemeo.com]

- 11. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 12. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]

A Quantum Chemical Investigation of N-Allylmorpholine: A Technical Guide for Drug Development Professionals

Abstract

N-Allylmorpholine, a versatile synthetic intermediate, holds significant potential in medicinal chemistry and materials science. A profound understanding of its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound, leveraging Density Functional Theory (DFT) to elucidate its fundamental characteristics. We will explore its optimized molecular geometry, vibrational frequencies, electronic charge distribution, frontier molecular orbitals, and non-linear optical properties. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound's chemical behavior and its potential applications. While direct computational studies on this compound are not extensively reported in the current literature, this guide establishes a robust theoretical protocol based on well-established computational methods applied to analogous molecular systems.

Introduction: The Significance of this compound

This compound (C₇H₁₃NO) is a tertiary amine incorporating a morpholine ring and an allyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The presence of the allyl group introduces a reactive site for further chemical modifications, making this compound a valuable building block in organic synthesis.